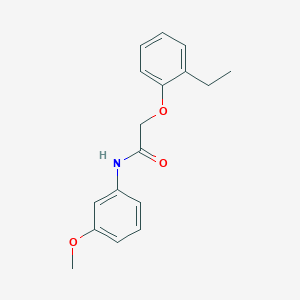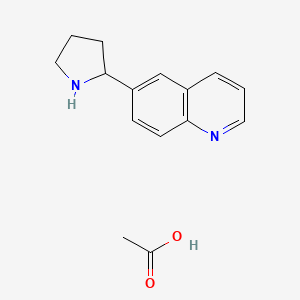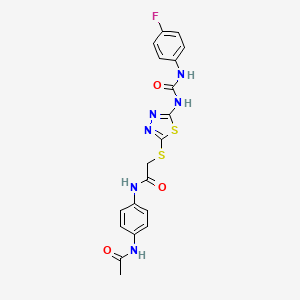![molecular formula C16H18BrN3O4 B2895436 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097892-10-7](/img/structure/B2895436.png)
1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common route starts with the bromination of furan to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then coupled with piperidin-4-amine under conditions that promote amide bond formation, such as using coupling agents like 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
The resulting intermediate is then reacted with cyclopropyl isocyanate to form the imidazolidine-2,4-dione ring. This step typically requires a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the process is optimized for cost-efficiency and scalability. This often involves the use of continuous flow reactors and automated systems to precisely control reaction conditions. Solvent recycling and waste minimization are also key considerations in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the furan ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Furanones and related derivatives.
Reduction: Alcohols and diols.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(5-Bromofuran-2-carbonyl)piperidine: Lacks the imidazolidine-2,4-dione ring, resulting in different reactivity and biological properties.
3-Cyclopropylimidazolidine-2,4-dione: Lacks the bromofuran moiety, affecting its interaction with biological targets.
5-Bromofuran-2-carboxylic acid derivatives: These compounds share the bromofuran moiety but differ in their overall structure and function.
Properties
IUPAC Name |
1-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O4/c17-13-4-3-12(24-13)15(22)18-7-5-10(6-8-18)19-9-14(21)20(16(19)23)11-1-2-11/h3-4,10-11H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZLSIVDAJDOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2895353.png)

![(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2895359.png)
![4-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2895361.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide](/img/new.no-structure.jpg)
![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2895363.png)
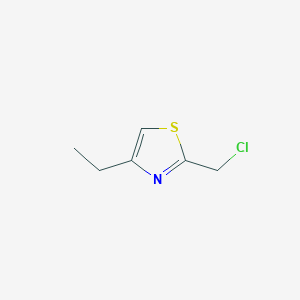
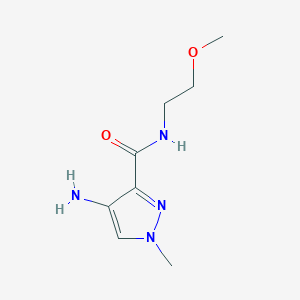
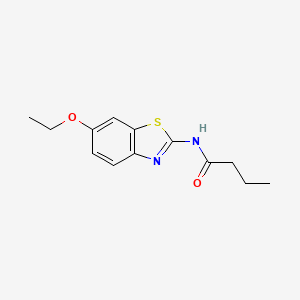
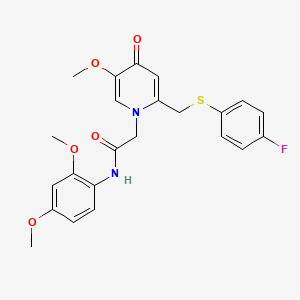
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)furan-2-carboxamide](/img/structure/B2895372.png)
